molecular formula C19H23ClN2O3S B7124217 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B7124217
M. Wt: 394.9 g/mol
InChI Key: UDENYXNWHMXOSU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a piperazine derivative characterized by a 5-chloro-2-ethoxybenzenesulfonyl group at the 1-position and a 4-methylphenyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-3-25-18-9-6-16(20)14-19(18)26(23,24)22-12-10-21(11-13-22)17-7-4-15(2)5-8-17/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDENYXNWHMXOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a sulfonyl group and various aromatic substituents, suggests a diverse range of pharmacological applications, particularly in the fields of neuroscience and oncology.

Chemical Structure and Properties

The molecular formula of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is C24H25ClN2O2SC_{24}H_{25}ClN_2O_2S. Its structural characteristics include:

Property Details
IUPAC Name1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
Molecular Weight440.98 g/mol
CAS NumberNot yet assigned
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Piperazine derivatives are known to exhibit affinity for serotonin and dopamine receptors, suggesting that this compound may influence mood, anxiety, and other neurological functions.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing serotonin signaling pathways.
  • Dopamine Receptor Interaction : It potentially modulates dopaminergic activity, which can be beneficial in treating disorders such as schizophrenia and depression.

Biological Activity

Research indicates that 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine exhibits several biological activities:

  • Antidepressant Activity : Studies have shown that piperazine derivatives can alleviate symptoms of depression by enhancing serotonergic and dopaminergic neurotransmission.
  • Anxiolytic Effects : The compound may reduce anxiety-like behaviors in animal models, potentially through its action on GABAergic systems.
  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit tumor cell proliferation, likely through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have explored the biological effects of similar piperazine derivatives:

  • Study on Antidepressant Effects : A study published in the Asian Journal of Chemistry evaluated various piperazine derivatives for their CNS activity, indicating significant antidepressant effects with certain modifications .
  • Antitumor Activity : Research conducted on related compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
  • Skeletal Muscle Relaxant Activity : Another study highlighted the muscle relaxant properties of piperazine derivatives, showcasing their utility in treating muscle spasms .

Comparative Analysis

To understand the unique properties of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, it is beneficial to compare it with other related compounds:

Compound Biological Activity
1-(4-Methylphenyl)piperazineAntidepressant, anxiolytic
1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazoleAnticancer, antimicrobial
1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazoleSimilar receptor interactions as piperazines

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Derivatives

Compound Name 1-Position Substituent 4-Position Substituent Key Modifications
Target Compound 5-Chloro-2-ethoxybenzenesulfonyl 4-Methylphenyl Ethoxy group enhances lipophilicity
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine 2,5-Dichlorophenyl 5-Methoxy-2,4-dimethylbenzenesulfonyl Dichlorophenyl and methoxy-dimethyl groups enhance electron-withdrawing effects
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (4-Chlorophenyl)phenylmethyl 4-Methylbenzenesulfonyl Bulky biphenylmethyl group; enantiomers show optical purity for therapeutic intermediates
1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine 4-Methoxybenzenesulfonyl Thiophene-2-carbonyl Thiophene carbonyl introduces heterocyclic polarity
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 5-Chloro-2-methylphenyl 2-Chloropyridine-3-carbonyl Chloropyridine moiety may enhance CNS penetration

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 5-chloro-2-ethoxybenzenesulfonyl group balances lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing dichlorophenyl group in .
  • Steric Influence : The 4-methylphenyl group in the target compound provides moderate steric hindrance compared to the bulky (4-chlorophenyl)phenylmethyl group in .

Pharmacological and Functional Comparisons

Relevance to Target Compound :

  • The ethoxy group may confer metabolic stability compared to methoxy or chloro analogs, which are prone to oxidative dehalogenation or demethylation.

Physicochemical Properties:

  • Solubility : The ethoxy group in the target compound may improve aqueous solubility compared to methoxy (logP ~ 3.5) or chloro (logP ~ 4.2) analogs .
  • Stability : Sulfonyl groups generally enhance thermal and enzymatic stability, as observed in .

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